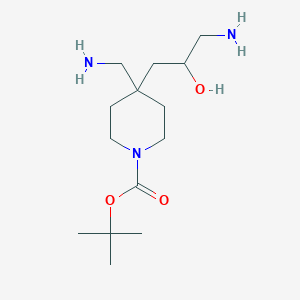

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and two distinct substituents: a 3-amino-2-hydroxypropyl chain and an aminomethyl group. The amino and hydroxyl groups enhance polarity and hydrogen-bonding capacity, which may influence solubility, pharmacokinetics, and binding interactions in drug candidates.

Properties

Molecular Formula |

C14H29N3O3 |

|---|---|

Molecular Weight |

287.40 g/mol |

IUPAC Name |

tert-butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H29N3O3/c1-13(2,3)20-12(19)17-6-4-14(10-16,5-7-17)8-11(18)9-15/h11,18H,4-10,15-16H2,1-3H3 |

InChI Key |

PUSMJLUTMSCAPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

Functional Group Substitution: The amino and hydroxy groups are introduced through nucleophilic substitution reactions using appropriate reagents such as amines and alcohols.

Final Coupling Reaction: The final step involves coupling the substituted piperidine with a carboxylate group using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed on the amino groups to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a candidate for the development of drugs targeting specific diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or ion channels, modulating their activity. The presence of amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl piperidine carboxylate derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Note: Exact molecular formula and weight for the target compound are estimated based on structural analogs due to lack of direct data in the evidence.

Physicochemical Properties

- Solubility: The target compound’s amino and hydroxyl groups likely confer higher aqueous solubility compared to pyridinyl or fluorobenzyl derivatives, which exhibit greater lipophilicity .

- Reactivity: The aminomethyl and 3-amino-2-hydroxypropyl groups may enhance nucleophilicity, making the target compound more reactive in coupling reactions than pyridine- or pyrimidine-containing analogs .

- Physical State : While the pyridinyl analog is a light yellow solid , the target compound is likely a solid at room temperature, similar to other tert-butyl piperidine carboxylates .

Biological Activity

tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate is a synthetic compound with a complex structure that includes a piperidine ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 315.45 g/mol. The compound features a tert-butyl group, an aminomethyl group, and a hydroxypropyl chain which contributes to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring followed by the introduction of the aminomethyl and hydroxypropyl groups. Optimizing reaction conditions such as temperature, solvent choice, and catalysts can enhance yield and purity. The synthetic pathway may look like this:

- Formation of Piperidine Ring : Start with appropriate precursors to create the piperidine structure.

- Introduction of Functional Groups : Sequentially add the tert-butyl, aminomethyl, and hydroxypropyl groups through nucleophilic substitution reactions.

- Purification : Use chromatographic techniques to purify the final product.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as a pharmacological agent. Some key areas of interest include:

- Neuroprotective Effects : Studies suggest that compounds similar to this one can protect neurons against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease (AD). For instance, related compounds have shown the ability to reduce pro-inflammatory cytokines in astrocytes exposed to Aβ .

- Enzyme Inhibition : This compound may act as an inhibitor for enzymes such as acetylcholinesterase and β-secretase, which are critical in AD pathology. In vitro studies have demonstrated significant inhibition rates for these enzymes .

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Amyloid Aggregation : Similar compounds have been shown to inhibit Aβ aggregation significantly, thereby potentially mitigating neurodegenerative processes associated with AD .

- Modulation of Inflammatory Responses : By reducing levels of inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to Aβ, this compound could help maintain neuronal health .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate | Similar piperidine structure | Different position of aminomethyl group | |

| tert-Butyl 4-(aminomethyl)-4-hydroxy-2,2-dimethylpiperidine-1-carboxylate | Lacks dimethylamino group | Simpler structure with fewer functional groups | |

| tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate | Similar but with positional variations | Variations may affect biological activity |

This comparison highlights how structural variations can lead to different biological activities and therapeutic potentials.

Case Studies

- Neuroprotection in AD Models : In vitro studies demonstrated that related compounds effectively reduced neuronal death induced by Aβ exposure in astrocyte cultures. The protective effects were attributed to decreased inflammatory responses and oxidative stress markers .

- Inhibition Studies : Compounds similar to this compound have been tested for their ability to inhibit β-secretase, showing IC50 values around 15.4 nM, indicating strong potential for therapeutic application in AD treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.